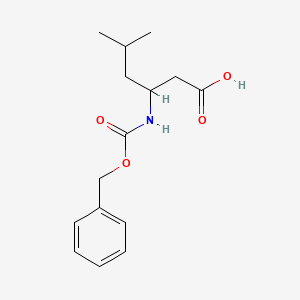

3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group, and a methyl group on the hexanoic acid chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the hexanoic acid chain. One common method involves the reaction of 3-amino-5-methylhexanoic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide to form the benzyloxycarbonyl-protected amino acid. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like hydrochloric acid or trifluoroacetic acid to remove the benzyloxycarbonyl group.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of deprotected amino acids or other derivatives.

Aplicaciones Científicas De Investigación

Research Applications

-

Medicinal Chemistry

- The compound serves as a protecting group in the synthesis of amino acids and peptides. The benzyloxycarbonyl moiety is commonly used to protect amine functionalities during chemical reactions, allowing for selective modifications without altering the amino acid backbone.

- It has potential applications in developing antiviral agents , particularly against hepatitis C virus (HCV). Research indicates that compounds with similar structures exhibit significant antiviral properties, suggesting that 3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid could be explored for similar activities .

-

Enzyme Inhibition Studies

- The structural characteristics of this compound suggest it may interact with various enzymes and receptors, making it a candidate for studying enzyme mechanisms and protein modifications. Interaction studies can provide insights into its binding affinities and selectivity towards specific biological targets.

- Its potential as a substrate or inhibitor positions it favorably for pharmacological studies aimed at understanding metabolic pathways involving amino acids.

-

Organic Synthesis

- The compound can be synthesized through multi-step processes that involve various reagents and conditions. This makes it valuable in the field of organic synthesis where complex molecules are required.

- Its synthesis typically involves protecting group strategies that facilitate the construction of more complex molecules, highlighting its utility in synthetic organic chemistry.

Antiviral Activity

A study focused on the synthesis of symmetric anti-HCV agents revealed that compounds structurally related to this compound exhibited potent inhibition against HCV replication. These findings suggest that further exploration of this compound could lead to novel antiviral therapies .

Enzyme Interaction Studies

Research involving enzyme inhibition has shown that compounds with similar functional groups can effectively modulate enzyme activity. Studies on benzyloxycarbonyl derivatives have indicated their potential as inhibitors or substrates in enzymatic reactions, providing a pathway for further investigation into their biochemical roles.

Mecanismo De Acción

The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid involves its interaction with various molecular targets and pathways. The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective modification of other functional groups in the molecule. The compound can also interact with enzymes and receptors in biological systems, influencing their activity and function.

Comparación Con Compuestos Similares

3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid can be compared with other similar compounds such as:

3-(((Benzyloxy)carbonyl)amino)-hexanoic acid: Lacks the methyl group on the hexanoic acid chain.

3-(((Benzyloxy)carbonyl)amino)-5-methylpentanoic acid: Has a shorter carbon chain.

3-(((Benzyloxy)carbonyl)amino)-5-methylheptanoic acid: Has a longer carbon chain.

The presence of the methyl group on the hexanoic acid chain in this compound provides unique steric and electronic properties, making it distinct from its analogs.

Actividad Biológica

3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid, commonly referred to as a derivative of Pregabalin, is a compound of significant interest due to its biological activities, particularly in the context of neurological disorders. This article explores its synthesis, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H21NO4, with a molecular weight of approximately 277.34 g/mol. The compound features a benzyloxycarbonyl group attached to the amino acid structure, which enhances its lipophilicity and bioavailability.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Enzymatic Synthesis : Utilizing specific enzymes to catalyze the formation of the amide bond.

- Chemical Methods : Traditional organic synthesis routes that involve coupling reactions between the benzyloxycarbonyl derivative and 5-methylhexanoic acid.

The biological activity of this compound primarily revolves around its interaction with the central nervous system (CNS). It is known to modulate neurotransmitter release, particularly by inhibiting voltage-gated calcium channels, which plays a crucial role in reducing excitatory neurotransmitter release. This mechanism is particularly relevant in the treatment of neuropathic pain and anxiety disorders.

Therapeutic Applications

Research indicates that this compound exhibits several therapeutic potentials:

- Anticonvulsant Effects : Similar to Pregabalin, this compound has shown efficacy in reducing seizure activity in animal models. For instance, studies have demonstrated its protective effects against seizures induced by various chemical agents .

- Anxiolytic Properties : The compound has been evaluated for its anxiolytic effects, showing a significant reduction in anxiety-like behaviors in rodent models .

- Neuropathic Pain Relief : Clinical studies suggest that derivatives of this compound may be effective in managing neuropathic pain conditions, providing relief comparable to existing treatments .

Table 1: Biological Activity Summary

Comparative Analysis

In comparison to similar compounds, this compound shows unique properties due to its structural modifications. The presence of the benzyloxycarbonyl group enhances its pharmacokinetic profile, potentially leading to improved efficacy and reduced side effects compared to traditional anticonvulsants.

Table 2: Comparison with Related Compounds

Propiedades

IUPAC Name |

5-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(2)8-13(9-14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDHEHGNNDPBNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.